4-Chloropiperidine-1-carbonyl chloride
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Overview
Description
4-Chloropiperidine-1-carbonyl chloride is an organic compound with the molecular formula C6H10ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a chloro and a carbonyl chloride functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloropiperidine-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chloropiperidine with phosgene in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction with phosgene is carefully controlled to minimize the formation of by-products and to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloropiperidine-1-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-chloropiperidine-1-carboxylic acid.
Reduction: The compound can be reduced to 4-chloropiperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Phosgene: Used in the initial synthesis.
Pyridine: Acts as a base in the synthesis.
Lithium Aluminum Hydride: Used for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-Chloropiperidine-1-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
4-Chloropiperidine-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-chloropiperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines, alcohols, and thiols, forming stable amide, ester, and thioester bonds. This reactivity is utilized in the synthesis of various bioactive compounds, where the acyl group can modulate the biological activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Chloropiperidine: Lacks the carbonyl chloride group and is less reactive.
Piperidine-1-carbonyl chloride: Lacks the chlorine substituent and has different reactivity.
4-Chlorobenzoyl chloride: Contains a benzene ring instead of a piperidine ring, leading to different chemical properties.
Uniqueness
4-Chloropiperidine-1-carbonyl chloride is unique due to the presence of both a chloro and a carbonyl chloride group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloropiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIQNYDYSMNJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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